D-Glucurono-6,3-lactone acetonide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

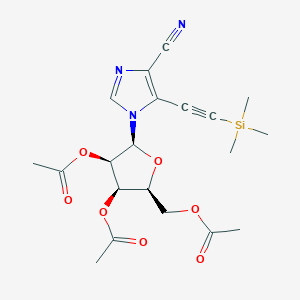

D-Glucurono-6,3-lactone acetonide (DGLA) is a naturally occurring compound that has been used in a variety of scientific research applications. It is a cyclic lactone with a wide range of biological activities, including anti-inflammatory and anti-oxidant properties. It is also known to have a variety of biochemical and physiological effects, which have been studied in numerous studies.

Aplicaciones Científicas De Investigación

Synthesis of Glucuronic Acid Derivatives

“D-Glucurono-6,3-lactone acetonide” is used as a starting reagent in the synthesis of 2,3,4,-tris (tert.-butyldimethysilyl) glucuronic acid trichloroethylester . This compound is a derivative of glucuronic acid, which plays a crucial role in the metabolism of certain pharmaceuticals and potentially toxic substances.

Preparation of Anti-inflammatory Drugs

This compound is required for the preparation of 1-O-acyl glucuronide of the anti-inflammatory drug ML-3000 . This suggests its potential use in the pharmaceutical industry, particularly in the development of new drugs.

Synthesis of Optically Active Glucopyranoses

“D-Glucurono-6,3-lactone acetonide” is used in the synthesis of optically active glucopyranoses . These compounds are important in the field of medicinal chemistry due to their presence in many biologically active natural products.

Synthesis of Long-chain Alkyl Glucofuranosides

This compound is also used in the synthesis of long-chain alkyl glucofuranosides . These molecules have potential applications in various fields, including as surfactants in the cosmetic industry and as glycolipid biosurfactants.

Detoxification Process

Although less common, “D-Glucurono-6,3-lactone acetonide” has potential applications in the pharmaceutical industry. Its role in the detoxification process could make it a useful adjunct in therapies aimed at reducing the body’s toxic burden, particularly in patients undergoing treatments that produce significant metabolic waste .

Research Use

“D-Glucurono-6,3-lactone acetonide” is often used in research settings, as indicated by its designation as a “Research Use Only” product . This suggests that it may be used in a variety of experimental contexts, potentially contributing to our understanding of biological processes and the development of new therapeutic strategies.

Mecanismo De Acción

Target of Action

D-Glucurono-6,3-lactone acetonide, also known as beta-L-Idofuranuronic acid, 1,2-O-(1-methylethylidene)-, gamma-lactone, is primarily targeted at the body’s detoxification process . The compound is a glucuronic acid derivative, which is a key substance in the body’s process of detoxifying harmful compounds .

Mode of Action

The compound can be converted to optically active and partially protected inositols . This conversion is crucial for its interaction with its targets. The compound enters the body and, under the catalysis of enzymes, the lactone ring is opened, transforming it into glucuronic acid .

Biochemical Pathways

Glucuronic acid, the primary component of D-Glucurono-6,3-lactone acetonide, plays a vital role in the body’s detoxification process . It conjugates with toxins to form glucuronides, which are more water-soluble and easier for the body to excrete .

Pharmacokinetics

The compound is soluble in water , which aids in its absorption, distribution, metabolism, and excretion (ADME) properties. Its solubility contributes to its bioavailability, allowing it to effectively interact with its targets and perform its function.

Result of Action

The result of the compound’s action is the formation of glucuronides, which are more water-soluble and easier for the body to excrete . This leads to the detoxification of the body, as harmful compounds are made less toxic or non-toxic and are excreted through urine .

Propiedades

IUPAC Name |

(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4-,5+,6-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBGJSXZKMTMGP-QOHYDMMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](C(=O)O3)O)O[C@@H]2O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucurono-6,3-lactone acetonide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)

![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)

![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)